molecular formula C12H16N2O6 B12600378 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester CAS No. 650607-58-2

1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester

Cat. No.: B12600378
CAS No.: 650607-58-2
M. Wt: 284.26 g/mol
InChI Key: MIISQRRHDKIPKA-UHFFFAOYSA-N
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Description

1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is a complex organic compound with a unique structure that includes a three-membered aziridine ring, multiple ester groups, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester typically involves the reaction of aziridine derivatives with cyanoacetic acid and triethyl orthoformate. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific temperature settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester and cyano groups also play roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, trimethyl ester
  • 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tripropyl ester
  • 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tributyl ester

Uniqueness

1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is unique due to its specific ester groups and the presence of a cyano group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

650607-58-2

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

triethyl 3-cyanoaziridine-1,2,2-tricarboxylate

InChI

InChI=1S/C12H16N2O6/c1-4-18-9(15)12(10(16)19-5-2)8(7-13)14(12)11(17)20-6-3/h8H,4-6H2,1-3H3

InChI Key

MIISQRRHDKIPKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N1C(=O)OCC)C#N)C(=O)OCC

Origin of Product

United States

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